(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
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Description
Synthesis Analysis
The synthesis of benzothiazole compounds, such as N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, often involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . Recent advances in the synthesis of benzothiazole compounds have focused on green chemistry approaches, using raw materials like thioamide or carbon dioxide .Molecular Structure Analysis
The molecular structure of N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is defined by its molecular formula, C13H13FN2OS. The structure is unique and offers great potential for diverse applications in scientific research.Chemical Reactions Analysis
Benzothiazole compounds, including N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, have been found to have diverse chemical reactivity and a broad spectrum of biological activity . They are often synthesized through a condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Scientific Research Applications
Development of Fluorine-18-labeled Compounds
Researchers synthesized fluorinated derivatives of WAY 100635, a compound related to the chemical structure of interest, for radiolabeling with fluorine-18. These compounds, including variants of cyclopropanecarboxamide derivatives, were evaluated in rats for their biological properties, including brain and blood clearance rates. Some derivatives showed promising properties for assessing dynamic changes in serotonin levels and receptor distribution, suggesting their utility in neuroimaging applications (Lang et al., 1999).
Synthesis and Evaluation of Benzothiazole Derivatives
A series of benzothiazole derivatives, including those structurally related to N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, were synthesized and assessed for their cytotoxic and antimicrobial activities. Some of these compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on bacterial and fungal growth, highlighting their potential in developing new therapeutic agents (Nam et al., 2010).
Antitumor Activity of Benzothiazole Derivatives
Further exploration into benzothiazole derivatives revealed compounds with excellent in vivo inhibitory effects on tumor growth. These studies focused on designing and synthesizing biologically stable derivatives to enhance antitumor efficacy, offering insights into the development of new cancer treatments (Yoshida et al., 2005).
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-16-11-9(14)4-3-5-10(11)18-13(16)15-12(17)8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIFUHTBZLFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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